

Application Notes and Protocols for "Anticancer Agent 195" (TMP195) in Xenograft Models

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Compound of Interest		
Compound Name:	Anticancer agent 195	
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Introduction

"Anticancer agent 195," identified as TMP195, is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195 exhibits a unique mechanism of action by primarily modulating the tumor microenvironment (TME) rather than directly inducing cancer cell apoptosis.[3][4] Specifically, it reprograms tumor-associated macrophages (TAMs) from a pro-tumoral (M2) to an anti-tumoral (M1) phenotype.[3] This shift enhances phagocytosis of tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and normalizes tumor vasculature, ultimately leading to reduced tumor growth and metastasis. These characteristics make TMP195 a promising candidate for monotherapy and in combination with standard chemotherapy and immunotherapy in preclinical xenograft models.

Data Presentation

The following tables summarize the quantitative data for the in vivo application of TMP195 in various xenograft models.

Table 1: In Vivo Efficacy of TMP195 Monotherapy



Cancer Type	Xenograft Model	Animal Strain	Dosage	Administr ation Route	Dosing Schedule	Key Outcome s
Breast Cancer	MMTV- PyMT (autochtho nous)	MMTV- PyMT transgenic mice	50 mg/kg	Intraperiton eal (i.p.)	Daily	Reduced tumor burden and pulmonary metastases
Colorectal Cancer	MC38 (syngeneic)	C57BL/6	50 mg/kg	Intraperiton eal (i.p.)	Daily (Days 5-20 post- implantatio n)	Significant reduction in tumor weight and volume.
Colitis- Associated Colorectal Cancer	AOM/DSS induced	C57BL/6	50 mg/kg	Intraperiton eal (i.p.)	Daily	Decreased number and load of tumors.

Table 2: In Vivo Efficacy of TMP195 Combination Therapy in Breast Cancer (MMTV-PyMT Model)

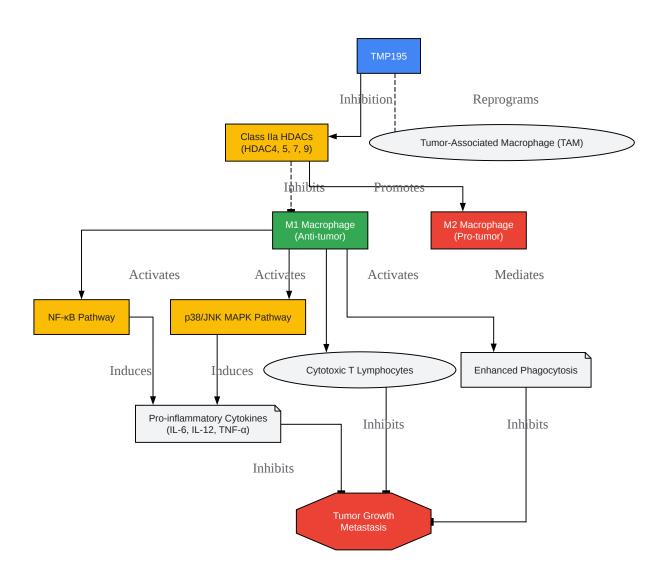


Combinatio n Agent	Dosage (TMP195)	Dosage (Combinati on Agent)	Administrat ion Route	Dosing Schedule	Key Outcomes
Paclitaxel	50 mg/kg (daily, i.p.)	10 mg/kg (every 5 days, i.v.)	i.p. and i.v.	As specified	Significant reduction in tumor burden compared to monotherapy; more durable response than paclitaxel alone.
Carboplatin	50 mg/kg (daily, i.p.)	50 mg/kg (every 5 days, i.v.)	i.p. and i.v.	As specified	Significant reduction in tumor burden compared to monotherapy.
Anti-PD-1 Antibody	50 mg/kg (daily, i.p.)	250 μ g/mouse (Days 2, 5, 8)	i.p.	As specified	Significant reduction in tumor burden compared to TMP195 alone.

Signaling Pathway

The antitumor activity of TMP195 is primarily mediated through the modulation of macrophage polarization. By inhibiting class IIa HDACs, TMP195 promotes the M1 polarization of macrophages, which is associated with the activation of pro-inflammatory signaling pathways such as NF-κB and p38/JNK MAPK. This leads to the increased production of inflammatory cytokines like IL-6, IL-12, and TNF-α, contributing to an anti-tumor microenvironment.





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Caption: TMP195 Signaling Pathway in Macrophages.

Experimental Protocols



Protocol 1: Evaluation of TMP195 Monotherapy in a Syngeneic Colorectal Cancer Xenograft Model

This protocol describes the procedure for establishing a subcutaneous MC38 colorectal cancer model in C57BL/6 mice to assess the antitumor efficacy of TMP195.

Materials:

- MC38 murine colorectal cancer cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
 Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 6-8 week old female C57BL/6 mice
- TMP195
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- · Calipers for tumor measurement
- Syringes and needles for injection

Procedure:

- Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation: On the day of implantation, harvest exponentially growing MC38 cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.



- Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every two days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
- Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into two groups: a control group and a TMP195 treatment group.
 - Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
 - Treatment Group: Administer TMP195 at a dose of 50 mg/kg via i.p. injection daily.
- Treatment Duration: Continue the treatment for a predefined period (e.g., 15 days).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
 Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI).
- Toxicity Monitoring: Monitor the body weight of the mice every two days throughout the study as an indicator of systemic toxicity.

Protocol 2: Evaluation of TMP195 in Combination with Anti-PD-1 in a Syngeneic Colorectal Cancer Xenograft Model

This protocol outlines the procedure for assessing the synergistic antitumor effect of TMP195 combined with an immune checkpoint inhibitor.

Materials:

- Same materials as in Protocol 1
- Anti-PD-1 antibody (or isotype control)

Procedure:

 Tumor Model Establishment: Follow steps 1-4 from Protocol 1 to establish the MC38 xenograft model.

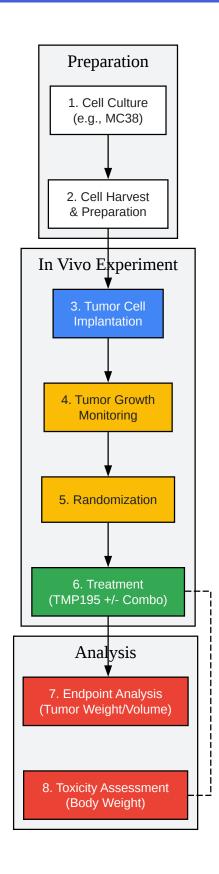


- Randomization and Treatment Groups: When tumors reach the desired size, randomize mice into four groups:
 - Group 1: Vehicle control (i.p., daily) + Isotype control antibody
 - Group 2: TMP195 (50 mg/kg, i.p., daily) + Isotype control antibody
 - Group 3: Vehicle (i.p., daily) + Anti-PD-1 antibody (dosage and schedule as per manufacturer's or literature recommendations)
 - Group 4: TMP195 (50 mg/kg, i.p., daily) + Anti-PD-1 antibody
- Treatment Administration: Administer TMP195 and the vehicle daily. Administer the anti-PD-1
 antibody or isotype control according to the established schedule (e.g., every 3-4 days).
- Monitoring and Endpoint Analysis: Follow steps 6-8 from Protocol 1 for monitoring tumor growth, toxicity, and endpoint analysis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating TMP195 in a xenograft model.





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Caption: General Xenograft Experimental Workflow.



Disclaimer: These protocols are intended for research purposes only and should be adapted based on specific experimental goals, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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